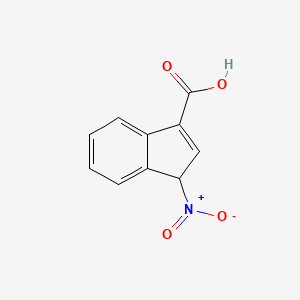
1-Nitro-1H-indene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-1H-indene-3-carboxylic acid is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to the indene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitro-1H-indene-3-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of 1H-indene-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the indene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitro-1H-indene-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.
Major Products:
Reduction: 1-Amino-1H-indene-3-carboxylic acid.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Esterification: 1-Nitro-1H-indene-3-carboxylate esters.
Applications De Recherche Scientifique
1-Nitro-1H-indene-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various indene derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Nitro-1H-indene-3-carboxylic acid and its derivatives depends on the specific chemical reactions they undergo. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the indene ring. In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1H-Indene-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitro-1H-indole-3-carboxylic acid: Contains an indole ring instead of an indene ring, leading to different chemical and biological properties.
1-Nitro-2H-indene-3-carboxylic acid: The position of the nitro group is different, affecting its reactivity and applications.
Uniqueness: 1-Nitro-1H-indene-3-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups on the indene ring. This configuration imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
409110-79-8 |
|---|---|
Formule moléculaire |
C10H7NO4 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
3-nitro-3H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-10(13)8-5-9(11(14)15)7-4-2-1-3-6(7)8/h1-5,9H,(H,12,13) |
Clé InChI |
ZUXSWLXHIZZWOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C=C2C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


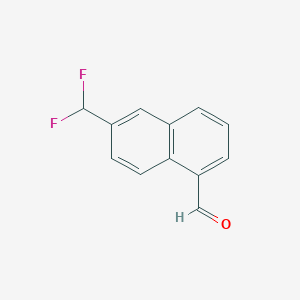



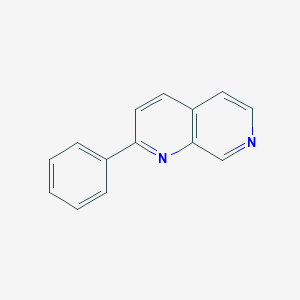

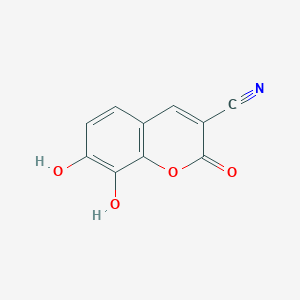

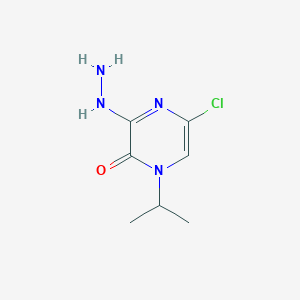

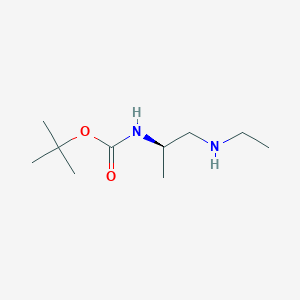
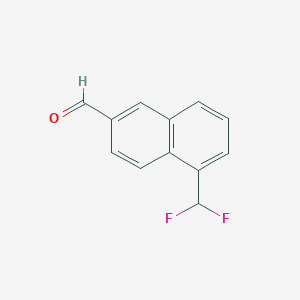

![8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11897983.png)
